molecular formula C18H15N3O4S B2479231 N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 886928-29-6

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Cat. No.: B2479231
CAS No.: 886928-29-6
M. Wt: 369.4
InChI Key: BNUDPIZOVZZWNK-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic chemical compound designed for research purposes, integrating two pharmacologically significant moieties: a 1,3,4-oxadiazole ring and a cinnamamide backbone. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities and is a key component in several FDA-approved drugs and investigational compounds . This structure is frequently investigated for its ability to inhibit various enzymes and proteins critical for cancer cell proliferation . Specifically, 1,3,4-oxadiazole derivatives have demonstrated potent anticancer potential by targeting enzymes such as thymidylate synthase, telomerase, and histone deacetylase (HDAC) . The cinnamamide (cinnamic acid amide) portion of the molecule is another versatile pharmacophore with documented biological activities, including anticancer, antimicrobial, and antioxidant effects . The α,β-unsaturated carbonyl system in the cinnamamide structure can act as a Michael acceptor, potentially enabling the molecule to interact with cellular targets such as Keap1, leading to the activation of the Nrf2/ARE antioxidant pathway . The integration of the 3-(methylsulfonyl)phenyl substituent is a common strategy in drug design to influence the molecule's electronic properties, polarity, and metabolic stability. As a hybrid molecule, this compound is of significant interest for researchers in oncology and pharmacology, particularly for in vitro studies aimed at exploring novel mechanisms of action against various cancer cell lines . This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-26(23,24)15-9-5-8-14(12-15)17-20-21-18(25-17)19-16(22)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,19,21,22)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUDPIZOVZZWNK-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.

    Coupling with Cinnamamide: The final step involves the coupling of the oxadiazole derivative with cinnamamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted cinnamamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with derivatives sharing the 1,3,4-oxadiazole scaffold and sulfonyl/amide functionalities. Key structural variations and their implications are highlighted.

Substituent Position and Electronic Effects

  • 3-[(4-Methylphenyl)sulfonyl]-N-{5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}propanamide (): Differences: The oxadiazole 5-position has a 2-(methylsulfonyl)phenyl group (vs. 3-position in the target compound), and the 2-position is substituted with a propanamide chain (vs. cinnamamide). The shorter propanamide chain limits conjugation, reducing π-π interactions .
  • N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide (): Differences: Incorporates a styrenesulfonyl group and a chlorophenyl moiety. Implications: The styrenesulfonyl group introduces additional π-electrons, enhancing hydrophobicity.

Functional Group Modifications

  • (S)-N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide ():

    • Differences : Replaces the methylsulfonyl group with a benzylsulfanyl (thioether) group.
    • Implications : The thioether is less oxidized than a sulfonyl group, reducing polarity and possibly bioavailability. However, it may confer antioxidant properties or modulate redox-sensitive targets .
  • N-[4-[[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]sulfonyl]phenyl]acetamide (): Differences: Uses an acetamide-sulfonamide linkage instead of cinnamamide.

Comparative Data Table

Compound Name Oxadiazole Substituents (5-position) 2-Position Group Key Properties Reference
N-(5-(3-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide 3-(Methylsulfonyl)phenyl Cinnamamide High π-π interaction, moderate solubility N/A
3-[(4-Methylphenyl)sulfonyl]-N-{5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}propanamide 2-(Methylsulfonyl)phenyl Propanamide Enhanced thermal stability
N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide Styrenesulfonylmethyl Methanesulfonamide High hydrophobicity, chlorine-mediated stability
(S)-N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide Benzylsulfanyl 4-Methylbenzenesulfonamide Antioxidant potential, lower solubility
N-[4-[[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]sulfonyl]phenyl]acetamide Phenyl Acetamide-sulfonamide Hydrogen-bonding capacity, low lipophilicity

Research Implications

The structural nuances of these compounds dictate their applicability in drug discovery, material science, and analytical chemistry. For instance:

  • ’s chlorine and styrenesulfonyl groups suggest utility in designing protease inhibitors.
  • Thioether-containing derivatives () warrant exploration in redox-mediated therapies.

Biological Activity

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes the following components:

  • Cinnamide moiety : Known for its potential in medicinal chemistry.
  • Oxadiazole ring : Contributes to the compound's biological activity.
  • Methylsulfonyl group : Enhances solubility and may influence bioactivity.

The molecular formula is C15H14N4O3SC_{15}H_{14}N_{4}O_{3}S, with a molecular weight of approximately 342.36 g/mol.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives against Staphylococcus aureus and methicillin-resistant strains (MRSA), this compound showed significant inhibitory effects.

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundS. aureus15 µg/mL
MRSA20 µg/mL

These findings indicate the potential of this compound as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound was evaluated in vitro against several cancer cell lines, including HepG2 (liver cancer). The results revealed that the compound induced cytotoxicity and apoptosis in these cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HepG253.20Induction of apoptosis via p53 activation
MCF745.00Cell cycle arrest at G1 phase

The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, suggesting that this compound could be further explored for cancer therapeutics.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. Studies indicated that it modulates the NF-kB signaling pathway, which is crucial in inflammatory responses.

Table 3: Anti-inflammatory Activity Data

CompoundNF-kB Inhibition (%)Concentration (µM)
This compound30%10

This modulation suggests therapeutic potential in conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound. For instance:

  • Antiproliferative Effects : A study reported that certain derivatives exhibited enhanced antiproliferative activity against various cancer cell lines when compared to the parent compound.
  • Synergistic Effects : Combining this compound with other known anticancer agents showed synergistic effects in reducing cell viability in cancer models.

Q & A

Q. What are the optimal synthetic routes for N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, and how can purity be ensured?

The synthesis typically involves:

  • Step 1: Formation of the oxadiazole core via cyclization of a thiosemicarbazide intermediate under reflux with POCl₃ or dehydrating agents (e.g., H₂SO₄) .
  • Step 2: Sulfonylation of the phenyl group using methylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen .
  • Step 3: Cinnamamide coupling via EDC/HOBt-mediated amide bond formation .
    Purity Control: Use TLC to monitor reaction progress and column chromatography (silica gel, eluent: ethyl acetate/hexane) for purification. Confirm purity via HPLC (>95%) and ¹H/¹³C NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR: Assign peaks for the oxadiazole ring (δ 8.1–8.5 ppm for aromatic protons), methylsulfonyl group (δ 3.1 ppm for -SO₂CH₃), and cinnamamide double bond (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns to confirm the structure .
  • IR Spectroscopy: Identify carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches .

Q. How can researchers screen its biological activity in early-stage studies?

  • In vitro assays: Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at concentrations of 1–100 μM .
  • Enzyme inhibition: Evaluate COX-2 or kinase inhibition using fluorometric assays, comparing IC₅₀ values to reference inhibitors (e.g., celecoxib) .
  • Solubility: Pre-screen in DMSO/PBS mixtures (≤0.1% DMSO) to avoid false negatives .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Dose-response validation: Replicate assays with stricter controls (e.g., ATP levels in cytotoxicity assays) .
  • Metabolite profiling: Use LC-MS to identify degradation products or reactive intermediates that may interfere with activity .
  • Structural analogs: Synthesize derivatives (e.g., replacing cinnamamide with benzamide) to isolate pharmacophores .

Q. What strategies address low yields in the final coupling step?

  • Catalyst optimization: Replace EDC/HOBt with DCC/DMAP for sterically hindered amines .
  • Solvent effects: Test dichloromethane vs. THF to improve solubility of intermediates .
  • Microwave-assisted synthesis: Reduce reaction time from 24h to 2h at 80°C, enhancing yield by 15–20% .

Q. How can computational modeling guide target identification?

  • Molecular docking: Use AutoDock Vina to predict binding to COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17) .
  • ADMET prediction: SwissADME to assess logP (~3.5), BBB permeability (low), and CYP450 interactions .
  • MD simulations: Analyze stability of ligand-protein complexes over 100 ns to prioritize targets .

Q. What experimental designs validate the compound’s mechanism of action?

  • Western blotting: Measure downstream proteins (e.g., p-ERK, Bcl-2) in treated vs. untreated cells .
  • ROS detection: Use DCFH-DA fluorescence to confirm oxidative stress induction .
  • SAR studies: Correlate structural modifications (e.g., -SO₂CH₃ to -SO₂CF₃) with potency shifts .

Methodological Notes

  • Contradictory data: Cross-validate findings using orthogonal assays (e.g., apoptosis via Annexin V and caspase-3 activation) .
  • Scale-up challenges: Optimize reflux conditions for oxadiazole formation to prevent exothermic side reactions .
  • Ethical compliance: Adhere to institutional guidelines for biological testing; avoid unapproved therapeutic claims .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.